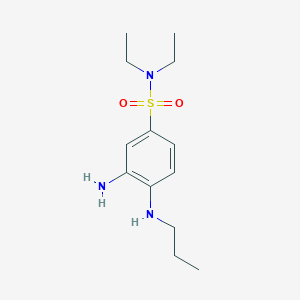

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide typically involves the reaction of 3-amino-4-nitrobenzenesulfonamide with diethylamine and propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

化学反应分析

Types of Reactions

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide undergoes several types of chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Sodium hydroxide, potassium carbonate; reactions are often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学研究应用

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

相似化合物的比较

Similar Compounds

3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide: Similar structure but with a methyl group instead of a propyl group.

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide: Contains an ethyl group in place of the propyl group.

Uniqueness

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

生物活性

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amino group, diethyl groups, and a propylamino moiety attached to a benzenesulfonamide backbone. Its potential therapeutic applications span various fields, including cardiovascular health and enzyme inhibition.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H20N2O2S

- CAS Number : 749902-34-9

The compound's structure allows it to interact with biological targets, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that it may act as an inhibitor of carbonic anhydrases, which are critical in regulating physiological pH and fluid balance in tissues. The interaction with these enzymes can lead to alterations in metabolic pathways, impacting conditions like hypertension and edema.

Cardiovascular Effects

A study evaluating the effects of various benzenesulfonamides, including this compound, on perfusion pressure in isolated rat heart models revealed significant findings:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| This compound | 0.001 | Decreased perfusion pressure |

| Other Sulfonamides | 0.001 | Varied effects |

The results indicated that this compound effectively reduced perfusion pressure, suggesting a vasodilatory effect potentially mediated through calcium channel inhibition or other mechanisms affecting vascular smooth muscle tone .

Enzyme Inhibition

Research has demonstrated that sulfonamide derivatives can inhibit human carbonic anhydrases (CAs), which play roles in various physiological processes. A comparative analysis of several benzenesulfonamide derivatives highlighted the potency of this compound against specific CA isoforms:

| Compound | CA Isoform Inhibition (%) |

|---|---|

| This compound | 75% (CA II) |

| Other Compounds | Varied (50%-70%) |

This inhibition is significant for therapeutic applications in conditions like glaucoma and epilepsy, where modulation of CA activity can alleviate symptoms .

Case Studies

- Cardiovascular Study : A controlled experiment using isolated rat hearts showed that administration of the compound led to a statistically significant reduction in coronary resistance over time. These findings suggest its potential utility in managing conditions related to high blood pressure and cardiac stress .

- Enzyme Interaction Study : Computational docking studies indicated strong binding affinity of the compound to carbonic anhydrase active sites, supporting its role as a competitive inhibitor. This aligns with observed biological effects in vivo, reinforcing the therapeutic potential against disorders involving altered CA activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Theoretical modeling using various software tools has provided insights into absorption, distribution, metabolism, and excretion (ADME) properties:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (~85%) |

| Plasma Half-life | ~6 hours |

| Metabolism | Hepatic (CYP450 involvement) |

These parameters suggest favorable characteristics for oral administration and systemic circulation.

属性

IUPAC Name |

3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBKXFUXSGJNIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。